6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine
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Overview
Description
6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, an ethylpyrrolidinyl group at the 3rd position, and a methyl group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-2-methylpyridine with 1-ethylpyrrolidine under suitable reaction conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate in an organic solvent such as DMF or THF.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylpyridine: Lacks the ethylpyrrolidinyl group, making it less complex and potentially less active in certain applications.
3-(1-Ethylpyrrolidin-2-yl)-2-methylpyridine: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Chloro-3-(1-methylpyrrolidin-2-yl)-2-methylpyridine: Contains a methyl group instead of an ethyl group, which can influence its chemical and biological properties.
Uniqueness
6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine is unique due to the presence of both the chloro and ethylpyrrolidinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
6-chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine |
InChI |
InChI=1S/C12H17ClN2/c1-3-15-8-4-5-11(15)10-6-7-12(13)14-9(10)2/h6-7,11H,3-5,8H2,1-2H3 |
InChI Key |
RFAPHTMPGNUDSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=C(N=C(C=C2)Cl)C |
Origin of Product |
United States |
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